4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1319131-87-7
VCID: VC2917141
InChI: InChI=1S/C10H6Br2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
SMILES: C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br
Molecular Formula: C10H6Br2N2O2
Molecular Weight: 345.97 g/mol

4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1319131-87-7

Cat. No.: VC2917141

Molecular Formula: C10H6Br2N2O2

Molecular Weight: 345.97 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid - 1319131-87-7

Specification

CAS No. 1319131-87-7
Molecular Formula C10H6Br2N2O2
Molecular Weight 345.97 g/mol
IUPAC Name 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C10H6Br2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)
Standard InChI Key HXLYQTRCABXQDI-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br

Introduction

4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with two bromine atoms and a carboxylic acid group. Its unique structure contributes to various chemical properties and potential applications in medicinal chemistry and materials science. This compound is identified by the CAS number 1319131-87-7 and has garnered attention due to its intriguing chemical reactivity and biological activities .

Synthesis and Chemical Reactions

The synthesis of 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by carboxylation. In industrial settings, these synthetic routes may be optimized for large-scale production using continuous flow reactors to enhance efficiency during bromination and carboxylation processes. Catalysts may be employed to improve reaction rates and yields.

Synthesis Steps:

  • Pyrazole Ring Formation: This involves the condensation of appropriate precursors to form the pyrazole core.

  • Bromination: Introduction of bromine atoms at specific positions on the pyrazole ring.

  • Carboxylation: Addition of a carboxylic acid group to the pyrazole ring.

Applications and Biological Activities

4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. The compound's potential therapeutic effects arise from its interactions with specific enzymes or receptors, modulating their activity through various mechanisms.

Potential Applications:

  • Medicinal Chemistry: Potential use in drug development due to its biological activities.

  • Materials Science: Its unique chemical structure makes it suitable for various synthetic applications.

Comparison with Related Compounds

CompoundCAS NumberMolecular WeightMolecular Formula
4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid1319131-87-7345.97C10H6Br2N2O2
4-Bromo-3-(4-bromo-phenyl)-1H-pyrazole17978-25-5301.965C9H6Br2N2
3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid46413-66-5267.08C10H7BrN2O2

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